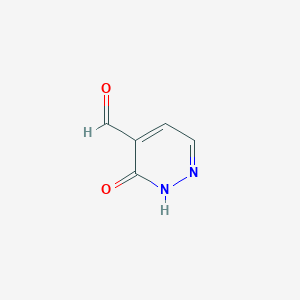

3-Hydroxypyridazine-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O2 |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

6-oxo-1H-pyridazine-5-carbaldehyde |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-2-6-7-5(4)9/h1-3H,(H,7,9) |

InChI Key |

BAGCGCYKFCZKLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NN=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 3-Hydroxypyridine-4-carbaldehyde

A principal strategy for synthesizing 3-hydroxypyridine-4-carbaldehyde is the oxidation of 3-hydroxy-4-pyridinemethanol. This transformation can be achieved using various oxidizing agents and conditions, each with distinct advantages and limitations.

Manganese dioxide (MnO₂) is a widely utilized oxidizing agent for the conversion of pyridinemethanols to their corresponding pyridinecarboxaldehydes. iitm.ac.in This method is particularly effective for this transformation. In the liquid phase oxidation of 3-hydroxy-4-pyridinemethanol, the use of MnO₂ as the oxidizing agent has been reported to yield 40% of the desired aldehyde, 3-hydroxypyridine-4-carbaldehyde. iitm.ac.in While effective, liquid-phase oxidations can present challenges such as the requirement for large volumes of the catalyst and issues with its regenerability. iitm.ac.in Manganese dioxide is a versatile oxidant, capable of converting alcohols to imines in one-pot reactions and aromatizing dihydropyridines. organic-chemistry.org

Table 1: Manganese Dioxide Mediated Oxidation of 3-Hydroxy-4-pyridinemethanol

| Reactant | Oxidizing Agent | Product | Yield | Reference |

| 3-Hydroxy-4-pyridinemethanol | Manganese Dioxide (MnO₂) | 3-Hydroxypyridine-4-carbaldehyde | 40% | iitm.ac.in |

An alternative to liquid-phase oxidation is the vapour phase catalytic oxidation, which can offer advantages in terms of catalyst handling and regeneration. iitm.ac.in Researchers have reported the vapour phase oxidation of both 3-hydroxy-4-methylpyridine (B72547) and 3-hydroxy-4-pyridinemethanol to 3-hydroxypyridine-4-carbaldehyde over a Vanadium-Molybdenum-Oxygen (V-Mo-O) catalyst in the presence of air. iitm.ac.in

This method demonstrates higher conversion and selectivity for the formation of 3-hydroxypyridine-4-carbaldehyde from 3-hydroxy-4-pyridinemethanol compared to the oxidation of 3-hydroxy-4-methylpyridine. iitm.ac.in This is attributed to the higher susceptibility of the alcohol group to oxidation compared to the methyl group. iitm.ac.in The proposed mechanism involves the abstraction of the acidic hydrogen from the methanolic group by the vanadium metal-oxygen double bond, followed by adsorption, dehydration, and desorption of the aldehyde. iitm.ac.in The reduced catalyst is then regenerated by air. iitm.ac.in This vapour phase method has shown significantly greater selectivity than the liquid-phase oxidation using MnO₂. iitm.ac.in

Table 2: Vapour Phase Catalytic Oxidation over V-Mo-O Catalyst

| Reactant | Catalyst | Product | Key Observation | Reference |

| 3-Hydroxy-4-pyridinemethanol | V-Mo-O | 3-Hydroxypyridine-4-carbaldehyde | Higher conversion and selectivity compared to 3-hydroxy-4-methylpyridine oxidation. | iitm.ac.in |

| 3-Hydroxy-4-methylpyridine | V-Mo-O | 3-Hydroxypyridine-4-carbaldehyde | Lower conversion and selectivity compared to 3-hydroxy-4-pyridinemethanol oxidation. | iitm.ac.in |

The synthesis of 3-hydroxypyridine-4-carbaldehyde can also be approached by modifying existing synthetic routes for pyridine-4-carboxaldehyde and its derivatives.

A patented method for the synthesis of 4-pyridinecarboxaldehyde (B46228) involves a two-step process that can be conceptually adapted. The first step is a solvent-free condensation of isonicotinic acid with either ethylenediamine (B42938) or o-phenylenediamine (B120857) to form a 4-pyridine-2-imidazoline intermediate. google.com This is followed by reductive hydrolysis of the intermediate using sodium borohydride (B1222165) in ethanol (B145695) under an inert atmosphere, and subsequent acid hydrolysis to yield the aldehyde. While this specific patent describes the synthesis of 4-pyridinecarboxaldehyde, the principles could potentially be modified to produce 3-hydroxypyridine-4-carbaldehyde by starting with a 3-hydroxylated isonicotinic acid derivative.

Another avenue for the synthesis of 3-hydroxypyridine-4-carbaldehyde involves the modification of synthetic routes that start from 4-picoline. A known four-step synthesis of 4-pyridinecarboxaldehyde from 4-picoline has been described. This process typically involves the oxidation of 4-picoline. google.com A patent outlines a method where 4-picoline is first oxidized to 4-pyridine N-oxide in an acidic medium. google.com This intermediate is then acylated with acetic anhydride (B1165640) to form acetyl-4-picolyl, which is subsequently hydrolyzed to 4-pyridinemethanol (B147518). google.com The final step is the oxidation of 4-pyridinemethanol to 4-pyridinecarboxaldehyde. google.com To obtain the 3-hydroxy derivative, this synthesis could be adapted by introducing a hydroxyl group at the 3-position of the pyridine (B92270) ring at an appropriate stage of the synthesis.

Synthesis from Hydroxypyridinone Precursors (e.g., Maltol (B134687) Derivatives)

While the synthesis of pyridinone derivatives from maltol is well-established, a direct pathway from maltol or its derivatives to 3-hydroxypyridazine-4-carbaldehyde is not the most common route. The synthesis of pyridazinones, which are isomers of pyridinones, typically involves precursors that already contain the N-N bond or are predisposed to its formation.

A more plausible and documented approach to the pyridazine (B1198779) core involves the use of 1,4-dicarbonyl compounds. For instance, maleic anhydride is a key precursor for the synthesis of maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), which exists in tautomeric equilibrium with 3,6-dihydroxypyridazine. researchgate.net This reaction is typically carried out by treating maleic anhydride with hydrazine (B178648) hydrate (B1144303). researchgate.net The reaction can be performed in various solvents, including alcohol or acetic acid. researchgate.net One patented method describes the preparation of 3,6-dihydroxypyridazine from maleic anhydride and hydrazine hydrate using 1,3-diene substances as catalysts, achieving high yield and purity. google.com

Subsequent functionalization of the 3-hydroxypyridazine ring is necessary to introduce the carbaldehyde group at the C4 position.

Mechanistic Aspects of Synthetic Pathways

Detailed Reaction Mechanisms for Aldehyde Formation

The introduction of the aldehyde group at the C4 position of a 3-hydroxypyridazine ring can be effectively achieved through electrophilic substitution reactions, with the Vilsmeier-Haack reaction being a prominent method. ijpcbs.comwikipedia.orgorganic-chemistry.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloromethyleniminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

Electrophilic Attack: The electron-rich pyridazine ring, activated by the hydroxyl group at the C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. The hydroxyl group directs the substitution to the ortho and para positions. In the case of 3-hydroxypyridazine, the C4 and C6 positions are activated.

Intermediate Formation: An iminium ion intermediate is formed.

Hydrolysis: Subsequent hydrolysis of the iminium ion yields the desired aldehyde, this compound. wikipedia.org

The regioselectivity of the formylation is influenced by both the electronic effects of the substituents on the pyridazine ring and the reaction conditions.

Influence of Catalysts and Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are significantly influenced by the choice of catalysts and reaction conditions in both the ring formation and formylation steps.

Pyridazine Ring Formation:

In the synthesis of pyridazinone derivatives, catalysts can play a crucial role. For example, a patent for the synthesis of 3,6-dihydroxypyridazine from maleic anhydride and hydrazine hydrate mentions the use of 1,3-diene substances as catalysts to improve reaction time and purity. google.com Another patented method for preparing maleic hydrazide employs a ZnCl₂/CuCl₂ composite catalyst to facilitate the cyclization reaction and increase the yield. patsnap.com The reaction temperature and the method of purification also impact the final product's quality.

Formylation (Vilsmeier-Haack Reaction):

The conditions for the Vilsmeier-Haack reaction must be carefully controlled to ensure good yield and regioselectivity. Key parameters include:

Stoichiometry of Reagents: The molar ratio of the pyridazine substrate to the Vilsmeier reagent (DMF/POCl₃) is critical.

Temperature: The reaction is often carried out at controlled temperatures, sometimes starting at low temperatures and then heating to complete the reaction. ekb.eg

Solvent: While the reaction can sometimes be run neat, solvents like dichloromethane (B109758) (DCM) may be used. ekb.eg

Work-up Procedure: The hydrolysis step to convert the intermediate iminium salt to the final aldehyde is a crucial part of the work-up.

The electronic nature of the pyridazine ring, influenced by the hydroxyl group, directs the formylation. The precise conditions will determine the ratio of isomers formed, if any.

Modern Approaches and Green Chemistry Considerations in Synthesis

Exploration of Solvent-Free Conditions

Modern synthetic chemistry emphasizes the use of environmentally benign methods, including the reduction or elimination of volatile organic solvents. In the context of pyridazinone synthesis, solvent-free approaches have been explored. For instance, grinding and microwave irradiation have been successfully employed as green chemistry tools for the synthesis of pyridazinone derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. ekb.eg These techniques can reduce energy consumption and the use of hazardous solvents.

Catalytic Efficiency and Sustainability in Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In pyridazine synthesis, the use of catalysts that can be easily recovered and reused is highly desirable. For example, metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offer a sustainable and cost-effective alternative to some metal-catalyzed methods for constructing pyridazine derivatives. organic-chemistry.org

Furthermore, catalyst-free tandem reactions, such as hydroamination–aromatic substitution sequences, provide an efficient and straightforward route to certain fused pyridazine systems under mild conditions. acs.org These approaches improve atom economy and reduce waste by combining multiple synthetic steps into a single operation without the need for intermediate purification. The use of such strategies in the synthesis of this compound would represent a significant advancement in its sustainable production.

Data Tables

Table 1: Precursors for Pyridazine Synthesis

| Precursor | Reagent | Product | Reference |

| Maleic anhydride | Hydrazine hydrate | Maleic hydrazide (3,6-Dihydroxypyridazine) | researchgate.net |

| Maleic anhydride | Hydrazine hydrate, 1,3-diene catalyst | 3,6-Dihydroxypyridazine | google.com |

| Maleic anhydride | Hydrazine hydrate, ZnCl₂/CuCl₂ catalyst | Maleic hydrazide | patsnap.com |

Table 2: Formylation of Heteroaromatic Compounds

| Substrate | Reagent | Reaction | Product | Reference |

| Electron-rich arenes/heteroarenes | DMF, POCl₃ | Vilsmeier-Haack Reaction | Aryl/Heteroaryl aldehyde | ijpcbs.comwikipedia.orgorganic-chemistry.org |

| p-diacetanilide | Vilsmeier-Haack reagent | Formylation and cyclization | 2,7-dicloropyrido[2,3-g]quinoline-3,8-dicarbaldehyde | ekb.eg |

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound plays a crucial role in dictating the molecule's structure and its interactions with other chemical species.

The proximity of the hydroxyl group at the 3-position and the carbaldehyde group at the 4-position of the pyridazine ring allows for the formation of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group, creating a stable six-membered ring-like structure.

This intramolecular hydrogen bond has significant structural implications:

Planarity: It enforces a more planar conformation of the molecule.

Stabilization: The hydrogen bond stabilizes the enol form relative to a conformation where such an interaction is not possible. masterorganicchemistry.com

Reactivity Modulation: The hydrogen bond can influence the chemical reactivity of both the hydroxyl and aldehyde groups. For example, it can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Similar intramolecular hydrogen bonding has been observed in other ortho-hydroxyaryl compounds, where it has been shown to stabilize imines and enhance enantioselectivities in catalytic reactions. nih.gov In N'-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide, an intramolecular O-H···O hydrogen bond is also a key structural feature. nih.gov

The this compound molecule possesses multiple potential coordination sites, namely the nitrogen atoms of the pyridazine ring and the oxygen atoms of the hydroxyl and carbonyl groups. This makes it an effective ligand for a variety of metal ions. nsu.ru The hydroxyl group, often after deprotonation, can act as a potent coordinating agent.

The coordination can occur in several ways, with the molecule potentially acting as a bidentate or even a tridentate ligand. The coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands. For instance, similar 3-hydroxypyridine-2-carboxaldehyde (B112167) thiosemicarbazones have been shown to coordinate with Platinum(II) ions. researchgate.net The coordination of metal ions like Zn(II), Cd(II), and Hg(II) with ligands containing various functional groups can lead to the formation of coordination polymers with diverse structures and dimensionalities. uab.cat

The formation of metal complexes can significantly alter the physical and chemical properties of the this compound ligand, including its electronic spectrum, redox potential, and reactivity. These complexes have potential applications in catalysis and materials science. uab.catrdd.edu.iq

Table 2: Potential Coordination Sites of this compound

| Atom | Functional Group | Potential Role in Coordination |

| N1 | Pyridazine Ring | Lewis Base |

| N2 | Pyridazine Ring | Lewis Base |

| O (hydroxyl) | Hydroxyl | Anionic Ligand (after deprotonation) |

| O (carbonyl) | Carbaldehyde | Lewis Base |

Tautomerism and Proton Transfer Dynamics

Tautomerism is a key feature of the chemical behavior of this compound, involving the migration of a proton and the shifting of double bonds.

This compound can exist in equilibrium with its keto tautomer, 4-formylpyridazin-3(2H)-one. This is a form of keto-enol tautomerism, where the "enol" form is the hydroxypyridazine and the "keto" form is the pyridazinone. masterorganicchemistry.com In many pyridazine systems, the oxo (keto) form is found to be the more stable tautomer. researchgate.net

The position of the equilibrium is influenced by several factors, including:

Solvent: The polarity and hydrogen-bonding capability of the solvent can have a significant effect. In aqueous solutions, the zwitterionic form of 3-pyridone can be prominent. nih.gov

Substitution: The nature and position of other substituents on the ring can shift the equilibrium.

Aromaticity: The relative aromaticity of the tautomeric forms plays a role in their stability. masterorganicchemistry.com

Theoretical studies on hydroxy-substituted arenes have shown that the condensation of benzene (B151609) rings and the position of the hydroxyl group can modify the enol-keto equilibrium. nih.gov

The interconversion between the enol and keto tautomers of this compound involves the transfer of a proton. In aqueous environments, water molecules can play a crucial role in facilitating this proton transfer. This process is often referred to as a water-catalyzed or water-assisted proton transfer.

The mechanism can involve a "proton shuttle" where a water molecule, or a chain of water molecules, accepts a proton from one site (e.g., the hydroxyl group) and donates a proton to another site (e.g., a ring nitrogen). nih.gov This avoids the formation of high-energy charged intermediates. Computational studies on the 3-pyridone/3-hydroxypyridine (B118123) system have indicated that a network of water molecules is necessary to solvate the polar centers of each tautomer, facilitating the equilibrium. nih.gov The diffusion of protons through water is a complex process involving concerted proton hopping along "proton wires." nih.gov This dynamic process is fundamental to understanding the tautomeric shifts in molecules like this compound in aqueous media.

Chemical Reactivity and Transformation Mechanisms

Investigation of Tautomeric Forms

A comprehensive review of existing scientific literature reveals a notable absence of specific experimental or computational studies focused on the solvent effects on the tautomeric equilibrium of 3-Hydroxypyridazine-4-carbaldehyde. However, by drawing parallels with structurally related N-heterocyclic compounds, particularly 3-hydroxypyridine (B118123) and other pyridazine (B1198779) derivatives, a theoretical framework for understanding these solvent-dependent phenomena can be established.

The tautomerism of this compound is expected to be primarily an equilibrium between the hydroxy (enol-like) form and the pyridazinone (keto-like) form. The position of this equilibrium is significantly influenced by the surrounding solvent environment, owing to differences in the polarity and hydrogen-bonding capabilities of the tautomers.

In nonpolar solvents, the less polar hydroxy form is generally favored. This tautomer can form intramolecular hydrogen bonds, which are more stable in an environment that does not compete for hydrogen bonding. As the polarity of the solvent increases, the more polar pyridazinone form is expected to be stabilized to a greater extent. Protic solvents, such as water and alcohols, are particularly effective at stabilizing the pyridazinone tautomer through intermolecular hydrogen bonding. For instance, studies on 3-hydroxypyridine have shown that while the enol form is predominant in the gas phase and in nonpolar solvents, the zwitterionic keto form is significantly stabilized by hydrogen bonds in aqueous solutions, leading to a near-equal coexistence of both tautomers. researchgate.net Similarly, for other heterocyclic systems, it has been observed that polar solvents tend to stabilize the keto tautomer due to its higher polarity. orientjchem.orgmdpi.comnih.gov

Computational studies on related heterocyclic compounds, such as cyanuric acid, using Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) have demonstrated that as the dielectric constant of the solvent increases, the relative energy of the more polar tautomer decreases, leading to its stabilization. jocpr.com It is reasonable to infer that a similar trend would be observed for this compound. The stabilization energy is generally larger for tautomers with a higher dipole moment in polar solvents. jocpr.com

The equilibrium can also be influenced by the solvent's ability to act as a hydrogen bond donor or acceptor. Protic solvents can facilitate the proton transfer required for tautomerization, potentially lowering the energy barrier for interconversion. researchgate.net The interplay of solvent polarity, hydrogen bonding, and the intrinsic stability of the tautomers dictates the final equilibrium position.

To illustrate the anticipated solvent effects on the tautomeric equilibrium of this compound, the following table presents hypothetical data based on the principles observed in analogous heterocyclic systems. This data is representative and intended to demonstrate the expected trend.

Hypothetical Tautomeric Distribution of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomeric Form | Hypothetical Percentage of Hydroxy Form (%) | Hypothetical Percentage of Pyridazinone Form (%) |

| Cyclohexane (B81311) | 2.0 | Hydroxy | 85 | 15 |

| Dioxane | 2.2 | Hydroxy | 80 | 20 |

| Chloroform | 4.8 | Hydroxy | 70 | 30 |

| Ethanol (B145695) | 24.6 | Pyridazinone | 40 | 60 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Pyridazinone | 30 | 70 |

| Water | 80.1 | Pyridazinone | 20 | 80 |

This table illustrates that in nonpolar solvents like cyclohexane and dioxane, the hydroxy form is expected to be the major species. rsc.orgresearchgate.net As the solvent polarity increases, a shift towards the more polar pyridazinone form is anticipated, with this tautomer becoming predominant in highly polar solvents such as DMSO and water. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, energy, and other key molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying heterocyclic systems. While specific DFT studies on 3-Hydroxypyridazine-4-carbaldehyde are not prevalent in the reviewed literature, the electronic structure and reactivity can be inferred from studies on the parent pyridazine (B1198779) heterocycle and its derivatives. nih.govresearchgate.netmdpi.com

The pyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. mdpi.com The introduction of a hydroxyl (-OH) group at the 3-position and a carbaldehyde (-CHO) group at the 4-position significantly modulates this electronic structure. The aldehyde group acts as a strong electron-withdrawing group, further decreasing the electron density of the ring. The hydroxyl group can act as either an electron-donating group (via resonance) or an electron-withdrawing group (via induction), and its effect is complicated by potential tautomerism and intramolecular interactions.

Table 1: Calculated Electronic Properties of Pyridazine using DFT (Note: This data is for the parent pyridazine molecule and serves as a baseline for understanding the substituted compound.)

| Property | Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (HOMO-LUMO) | 6.7 eV | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential | 7.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

Data sourced from DFT studies on pyridazine. researchgate.net

The molecular electrostatic potential (MEP) is another important aspect analyzed through DFT. For this compound, the MEP would likely show a region of high negative potential (electron-rich) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridazine ring. Regions of positive potential (electron-poor) would be expected around the hydrogen atom of the hydroxyl group and the aldehyde proton. These sites indicate the most probable locations for electrophilic and nucleophilic attacks, respectively.

Ab Initio Methods (e.g., MP2, CASSCF, MR-CI) for Reaction Pathways and Energy Profiles

A review of the current scientific literature did not yield specific studies utilizing high-level ab initio methods such as Møller–Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), or Multi-Reference Configuration Interaction (MR-CI) to investigate the reaction pathways and energy profiles of this compound. These computationally intensive methods are typically employed for very precise calculations of reaction mechanisms and excited states, which have not yet been reported for this specific molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules.

Conformational Analysis and Intramolecular Interactions

The conformational flexibility of this compound is primarily determined by the rotation of the aldehyde and hydroxyl functional groups relative to the pyridazine ring. Molecular modeling can be used to identify the most stable conformers and the energy barriers between them.

A key feature of this molecule is the potential for intramolecular hydrogen bonding. At least two significant intramolecular hydrogen bonds are possible:

Between the hydrogen of the 3-hydroxyl group and the oxygen of the 4-carbaldehyde group, forming a six-membered ring.

Between the hydrogen of the 3-hydroxyl group and the adjacent ring nitrogen (at position 2).

Transition State Geometries in Chemical Transformations

Detailed computational studies on the transition state geometries for chemical transformations involving this compound have not been found in the reviewed scientific literature. Such studies would be valuable for understanding the mechanisms of reactions in which this molecule participates, for instance, in its synthesis or its reactions with nucleophiles at the aldehyde group.

Binding Mode Analysis with Model Active Sites (e.g., for enzyme mechanistic insights)

There are no specific studies in the reviewed literature that report on the binding mode analysis of this compound with model active sites of enzymes or other biological targets. Molecular docking and dynamics simulations are the standard methods for such investigations, but their application to this particular compound has not been documented. Given the hydrogen bonding capabilities and the reactive aldehyde group, such studies could provide valuable insights into its potential as an enzyme inhibitor or a ligand for other proteins. nih.gov

Advanced Derivatives and Structural Modifications for Research Applications

Synthesis and Spectroscopic Characterization of Schiff Base Derivatives

Schiff bases, or imines, are a prominent class of derivatives synthesized from 3-hydroxypyridazine-4-carbaldehyde. These compounds are typically formed through the condensation reaction between the aldehyde group of the pyridazine (B1198779) and a primary amine. derpharmachemica.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a few drops of acid. derpharmachemica.com A general synthetic route involves refluxing equimolar amounts of this compound and a selected primary amine in a solvent like ethanol (B145695). uobasrah.edu.iq

The resulting Schiff base derivatives are characterized using a suite of spectroscopic techniques to confirm their structure and purity.

Infrared (IR) Spectroscopy: Key vibrational bands confirm the formation of the imine. The disappearance of the C=O stretching band of the aldehyde and the appearance of a C=N stretching vibration are indicative of successful Schiff base formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The formation of the azomethine (-CH=N-) group is confirmed by a characteristic signal in the ¹H NMR spectrum.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.

A study on the analogous compound, 3-hydroxy-4-pyridinecarboxaldehyde, detailed the synthesis of a series of Schiff bases by reacting it with aniline (B41778) and various 4-substituted anilines (where the substituent R = CH₃, OCH₃, Br, Cl, NO₂). researchgate.net The characterization of these compounds provides a strong model for understanding the derivatives of this compound.

Schiff bases derived from o-hydroxy aldehydes, such as this compound, can exist in different tautomeric forms due to intramolecular proton transfer. colab.ws The two primary forms are the phenol-imine (or enol-imine) and the keto-amine (or keto-enamine) tautomers. The equilibrium between these forms is crucial as it dictates the molecule's electronic properties, conformation, and reactivity.

Advanced NMR techniques, particularly ¹⁵N and ¹⁷O NMR spectroscopy, are powerful tools for elucidating the dominant tautomeric form in solution. researchgate.net For Schiff bases derived from the related 3-hydroxy-4-pyridinecarboxaldehyde, ¹⁵N and ¹⁷O NMR chemical shifts have conclusively established that the hydroxy-imino tautomer is the predominant form in solution. researchgate.net This structure is stabilized by a strong intramolecular O-H···N hydrogen bond. researchgate.net Computational studies using Density Functional Theory (DFT) can also be employed to calculate the relative stabilities of the different tautomeric forms in the gas phase. colab.wsscispace.com

Table 1: Spectroscopic Data for Tautomer Elucidation of a Representative Schiff Base Derivative

| Spectroscopic Technique | Key Observation | Interpretation |

|---|---|---|

| ¹H NMR | Broad signal in the downfield region | Indicates a proton involved in strong hydrogen bonding, characteristic of the O-H···N bridge in the hydroxy-imino form. |

| ¹⁵N NMR | Chemical shift value | The specific chemical shift is characteristic of an imine nitrogen, supporting the hydroxy-imino tautomer over the keto-amine form. researchgate.net |

| ¹⁷O NMR | Chemical shift correlation | A correlation between the ¹⁷O chemical shift of the hydroxyl group and the proton chemical shift of the OH group confirms the presence of the O-H bond. researchgate.net |

| ¹³C CPMAS NMR | Solid-state data | Confirms that the hydroxy-imino tautomer is also the stable form in the solid state. researchgate.net |

Studies on o-hydroxy Schiff bases have shown a clear trend:

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aniline ring facilitate the proton transfer from the hydroxyl oxygen to the imine nitrogen. This shifts the equilibrium towards the keto-amine tautomer. scispace.com

Electron-donating groups (e.g., -CH₃, -OCH₃) make the proton transfer more difficult, thus favoring the phenol-imine form. scispace.com

This substituent effect can be quantified by examining Hammett substituent constants in relation to the activation energies for the tautomerization process. colab.wsscispace.com The reactivity profile of the Schiff base, including its ability to act as a ligand, is directly influenced by which tautomeric form is dominant.

Table 2: Influence of Substituents on Tautomeric Preference in o-Hydroxy Schiff Bases

| Substituent (R) on Aniline Ring | Electronic Nature | Favored Tautomer | Rationale |

|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Keto-amine | Stabilizes the negative charge that develops on the phenolate (B1203915) oxygen during proton transfer. scispace.com |

| -Br, -Cl | Electron-Withdrawing (Inductive) | Keto-amine | Increases the acidity of the phenolic proton, facilitating transfer. scispace.com |

| -H | Neutral | Phenol-imine | Baseline reference, typically favors the phenol-imine form. researchgate.net |

| -CH₃ | Electron-Donating | Phenol-imine | Destabilizes the transition state for proton transfer by increasing electron density on the nitrogen. scispace.com |

| -OCH₃ | Strong Electron-Donating | Phenol-imine | Makes the phenolic oxygen less acidic and the imine nitrogen more basic, disfavoring proton transfer. scispace.com |

Design and Synthesis of Coordination Complexes

The Schiff base derivatives of this compound, as well as the parent aldehyde itself, are excellent ligands for forming coordination complexes with a wide range of metal ions. The synthesis of these complexes often involves reacting the ligand with a metal salt in a suitable solvent. nih.gov The pyridazine ring, with its nitrogen atoms, is a well-established building block for constructing polynuclear metal complexes. rsc.orgresearchgate.net The combination of the pyridazine moiety with other bridging ligands like hydroxo or carboxylate groups can lead to the assembly of complex multi-metallic clusters and 3D framework structures. rsc.orgresearchgate.net

In its Schiff base form, the derivative of this compound typically acts as a bidentate ligand. Coordination to a metal center occurs through the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the imine group. rdd.edu.iq This chelation forms a stable six-membered ring with the metal ion. The pyridazine ring's nitrogen atoms can also participate in coordination, potentially acting as bridging ligands to link multiple metal centers, leading to the formation of polynuclear complexes. rsc.org The electronic properties of the ligand, tunable by the substituents discussed previously, can influence the stability and the electrochemical properties of the resulting metal complex.

Other Functionalized Analogs and Their Synthetic Pathways

Beyond Schiff bases, other functionalized analogs of this compound can be synthesized to create novel molecular architectures. The aldehyde group is a versatile functional handle that can be converted into other groups, such as alcohols (via reduction) or carboxylic acids (via oxidation).

Furthermore, synthetic strategies like the inverse-electron-demand Diels-Alder reaction can be used to construct more complex pyridazine-containing ligands. This pathway has been used to link multiple bis-(2-pyridyl)pyridazine units together, creating larger ligands capable of coordinating multiple metal centers to form multimetallic arrays. rsc.org An improved synthesis for the related 3-hydroxypyridine-4-carboxaldehyde (B112166) has been developed, highlighting its importance as a versatile precursor for various analogs. nih.gov

Creation of Novel Pyridine (B92270) Ring Derivatives

The strategic functionalization of the this compound scaffold serves as a gateway to a diverse array of novel pyridine ring derivatives, particularly through the formation of fused heterocyclic systems. A prominent and effective strategy for achieving this structural elaboration involves a tandem reaction sequence initiated by a Knoevenagel condensation, followed by an intramolecular cyclization. This approach leverages the reactivity of the aldehyde group in this compound and the inherent electronic nature of the pyridazine ring to construct new, annulated pyridine structures, specifically pyridopyridazines.

The general principle of this synthetic route begins with the base-catalyzed Knoevenagel condensation of this compound with a variety of active methylene (B1212753) compounds. These compounds, characterized by a methylene group flanked by two electron-withdrawing groups (e.g., nitriles, esters, ketones), are readily deprotonated to form a nucleophilic carbanion. This carbanion then attacks the electrophilic aldehyde carbon of the pyridazine derivative. Subsequent elimination of a water molecule yields a highly conjugated pyridazinylidenemethyl intermediate.

The key to forming the new pyridine ring lies in the subsequent intramolecular cyclization of this intermediate. Under appropriate reaction conditions, a nucleophilic center within the newly introduced sidechain can attack an electrophilic site on the pyridazine ring, or a nitrogen atom of the pyridazine ring can initiate a cyclization onto the sidechain. This annulation process, often facilitated by thermal or acid/base catalysis, results in the formation of a stable, fused pyridopyridazine (B8481360) ring system. The specific substitution pattern of the resulting derivative is dictated by the nature of the active methylene compound employed in the initial condensation step.

This synthetic strategy is analogous to established methods for constructing fused pyridine systems from other heterocyclic aldehydes. For instance, the reaction of various aldehydes with active methylene compounds is a well-documented and versatile method for generating carbon-carbon bonds and initiating cyclization cascades. rsc.orgnih.gov The application of this methodology to this compound opens a direct and modular route to novel pyridopyridazine derivatives, which are of significant interest in medicinal chemistry and materials science. mdpi.com

A hypothetical, yet chemically plausible, reaction scheme illustrating this transformation is presented below:

Scheme 1: Proposed Synthesis of Pyridopyridazine Derivatives from this compound

The versatility of this approach is further highlighted by the wide range of active methylene compounds that can be employed, leading to a library of diversely functionalized pyridopyridazine derivatives. The table below outlines potential reactants and the corresponding expected pyridopyridazine products.

| Active Methylene Compound | Reactant Structure | Expected Pyridopyridazine Derivative | Potential Functional Groups on New Pyridine Ring |

| Malononitrile | NC-CH₂-CN | 7-Amino-6-cyano-pyridopyridazin-8-ol | Amino, Cyano |

| Ethyl Cyanoacetate | NC-CH₂-COOEt | 7-Amino-6-ethoxycarbonyl-pyridopyridazin-8-ol | Amino, Ester |

| Diethyl Malonate | EtOOC-CH₂-COOEt | 6-Ethoxycarbonyl-7-hydroxy-pyridopyridazin-8-ol | Hydroxy, Ester |

| Acetylacetone | CH₃-CO-CH₂-CO-CH₃ | 6-Acetyl-7-methyl-pyridopyridazin-8-ol | Acetyl, Methyl |

This synthetic strategy represents a powerful tool for the structural modification of this compound, enabling the creation of novel, complex heterocyclic systems with potential applications in various fields of chemical research. The modularity of the Knoevenagel condensation allows for the systematic variation of substituents on the newly formed pyridine ring, facilitating the exploration of structure-activity relationships in drug discovery programs and the fine-tuning of photophysical properties in materials science. Further research into the optimization of reaction conditions and the exploration of a broader scope of active methylene compounds will undoubtedly expand the utility of this compound as a versatile building block in synthetic organic chemistry.

Applications in Mechanistic and Methodological Research

Mechanistic Biochemistry and Enzymology

There is a significant body of research on how analogs of Vitamin B6 can be used to study the mechanisms of pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes. These enzymes are crucial for a vast array of metabolic processes. PLP's aldehyde group is key to its function, forming a Schiff base with the amino group of an amino acid substrate.

While its pyridine (B92270) analog, 3-Hydroxypyridine-4-carboxaldehyde (B112166), is utilized as a simplified model to probe these enzymatic reactions, no specific studies detailing the use of 3-Hydroxypyridazine-4-carbaldehyde for this purpose are currently available in published literature. However, research into other pyridazine (B1198779) derivatives, such as 3-hydrazinopyridazines, has shown them to be potent inhibitors of PLP-dependent enzymes. cymitquimica.com This suggests that the pyridazine core, in general, can interact with this class of enzymes, though the specific role of the 4-carbaldehyde derivative remains uninvestigated.

The transformation of amino acids is a cornerstone of biochemistry, frequently catalyzed by PLP-dependent enzymes. These pathways include transamination, decarboxylation, and racemization. The study of simple molecules that can mimic the initial steps of these reactions provides fundamental insights into their catalytic mechanisms.

As a structural analog of PLP, 3-Hydroxypyridine-4-carboxaldehyde has been used to study the formation of Schiff's bases with amino acids, which is a critical step in these enzymatic transformations. wikipedia.org Regrettably, there are no available research findings that specifically employ this compound to investigate amino acid transformation pathways or their catalysis.

Analytical and Detection Methodologies

The development of small-molecule fluorescent probes is a vibrant area of chemical biology, enabling the visualization and tracking of biological processes in real-time. The fluorescence of the pyridine analog, 3-Hydroxypyridine-4-carboxaldehyde, has been described, noting it as a rare example of a low molecular weight green-emitting fluorophore. wikipedia.org Its fluorescence is based on a push-pull mechanism, which is sensitive to the molecular environment. wikipedia.org

Currently, there are no published studies that characterize the fluorescent properties of this compound or describe its development as a fluorescent probe for use in chemical or biological systems.

Building on its fluorescent properties, the pyridine analog has been successfully utilized as a probe for the detection and quantification of the amino acid cysteine in aqueous solutions. wikipedia.org This application relies on a specific chemical reaction between the probe and cysteine that modulates its fluorescent output.

A corresponding application for this compound in the sensing and quantification of cysteine or any other specific biomolecule has not been reported in the scientific literature.

Role as a Versatile Organic Building Block

Heterocyclic aldehydes are widely recognized as valuable and versatile building blocks in organic synthesis. They serve as key starting materials for constructing more complex molecules through reactions like Wittig olefination, aldol (B89426) condensation, and reductive amination. arctomsci.com The aldehyde group provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation.

While pyridazine-containing structures are important scaffolds in medicinal chemistry, and related compounds like pyridazinones are used as building blocks for creating libraries of polysubstituted derivatives, there is a lack of specific, published examples that showcase the utility of this compound as a versatile building block in the synthesis of natural products or other target molecules. Its commercial availability suggests it is accessible for such synthetic explorations, but detailed research findings are yet to be disseminated.

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the aldehyde and the adjacent hydroxyl group on the pyridazine ring makes this compound a valuable starting material for constructing more complex, fused heterocyclic systems. The aldehyde can participate in condensations, cycloadditions, and multicomponent reactions, while the pyridazine ring itself can be part of further annulation reactions.

While specific examples starting directly from this compound are not extensively documented, the reactivity of related pyridazine carbaldehydes and similar precursors is well-established, demonstrating the potential of this compound in building diverse and complex molecular frameworks. For instance, the general strategy involves using the aldehyde function to react with various nucleophiles to initiate cyclization, leading to fused systems. The intramolecular Diels-Alder reaction of pyridazines substituted with acetylenic side chains is a powerful method for creating fused aromatic systems. mdpi.com This approach highlights the utility of the pyridazine core in constructing polycyclic structures. mdpi.com

The synthesis of fused pyridazine systems, such as pyrimido[4,5-c]pyridazines and pyrido[3,4-d]pyridazines, often utilizes pyridazine precursors that undergo cyclization reactions. researchgate.netclockss.orgnih.govtandfonline.comresearchgate.netresearchgate.net These reactions typically involve the condensation of a pyridazine derivative with a suitable partner to form a new ring fused to the original pyridazine core. For example, pyridazine derivatives can be key intermediates in the synthesis of various fused heterocyclic compounds, including pyridazinotriazines and pyridazino[3,4-b] nih.govnih.govthiazines. nih.gov The aldehyde group of this compound is a prime functional handle for initiating such reaction cascades.

The following table summarizes representative examples of complex heterocyclic systems synthesized from various pyridazine precursors, illustrating the potential pathways available for this compound.

| Starting Material Type | Reaction Type | Resulting Fused System | Reference(s) |

| 3-Chloro-4-pyridazinecarbonitrile | Intramolecular Diels-Alder | Fused Benzonitriles | mdpi.com |

| 4-Acetyl-5,6-diphenylpyridazin-3(2H)-one | Cyclization Reactions | Fused Pyridazine Systems | researchgate.net |

| Pyridazinone Derivatives | Condensation/Cyclization | Pyrido[3,4-c]pyridazinediones | mdpi.com |

| 4-Chloro-5-methyl-2-methylsulfanyl pyrimidine | Condensation/Cyclization | Pyrimido[4,5-c]pyridazine | clockss.org |

| 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile | Isothiocyanate Cyclization | Pyrimido[4,5-c]pyridazine and Triazolopyrimido[4,5-c]pyridazine | researchgate.net |

Scaffold for Novel Chemical Entities in Synthetic Chemistry

The pyridazine ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.netresearchgate.netnih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and the development of novel chemical entities. The pyridazine core imparts specific physicochemical properties, such as polarity and hydrogen bonding capability, which can enhance molecular recognition and improve pharmacokinetic profiles. nih.gov

The this compound structure serves as an excellent scaffold due to its inherent features:

Dipole Moment : The pyridazine ring possesses a significant dipole moment, which can be advantageous for interactions within biological systems. nih.gov

Hydrogen Bonding : The two adjacent nitrogen atoms and the hydroxyl group can act as hydrogen bond acceptors and a donor, respectively, facilitating strong and specific interactions with protein targets. nih.gov

Synthetic Versatility : The aldehyde group provides a reactive handle for introducing a wide variety of substituents and building complex side chains, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov

The utility of the pyridazine scaffold is evident in the numerous biologically active compounds that feature this core. These range from anticancer agents to kinase inhibitors and antiviral compounds. nih.govresearchgate.netnih.govacs.orgresearchgate.net For example, the imidazo[1,2-b]pyridazine (B131497) scaffold, a fused system derived from pyridazine, is the basis for several bioactive molecules, including the successful kinase inhibitor ponatinib. nih.govresearchgate.net This demonstrates that the pyridazine core is a robust foundation for creating high-value, complex molecules.

The table below presents examples of compound classes where the pyridazine scaffold is a key structural feature, underscoring the potential of this compound as a foundational element in synthetic chemistry programs.

| Bioactive Scaffold Class | Therapeutic Area/Application | Key Structural Feature | Reference(s) |

| Imidazo[1,2-b]pyridazines | Anticancer, Antiviral, Anti-inflammatory | Fused Pyridazine-Imidazole System | nih.govresearchgate.net |

| Pyridazinone Derivatives | Anticancer, Anti-inflammatory, Antiviral | Pyridazine with an oxo group | researchgate.net |

| 3,6-Disubstituted Pyridazines | Anticancer (JNK1 Inhibitors) | Varied substituents at C3 and C6 | acs.org |

| Human Rhinovirus (HRV) Capsid Inhibitors | Antiviral | Pyridazine core | nih.gov |

| Pyrimido-pyridazine Derivatives | Anticancer | Fused Pyrimidine-Pyridazine System | tandfonline.com |

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms involving 3-Hydroxypyridazine-4-carbaldehyde is crucial for optimizing its applications. Advanced spectroscopic techniques can provide invaluable insights into transient intermediates and transition states. For instance, in-situ monitoring of reactions using techniques like time-resolved NMR and Raman spectroscopy can elucidate reaction kinetics and pathways in real-time. The application of techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be explored to probe the conformational dynamics and interactions of molecules derived from this scaffold, particularly in biological contexts. nih.gov Understanding phenomena like hydrogen scrambling in the gas phase during mass spectrometry analysis is critical for accurate structural elucidation. nih.gov

Refined Computational Models for Predicting Reactivity and Selectivity

Computational chemistry offers a powerful tool for predicting the behavior of this compound in various chemical transformations. Future efforts should be directed towards developing more sophisticated and accurate computational models. By employing higher levels of theory and incorporating explicit solvent models, it will be possible to more reliably predict reactivity, regioselectivity, and stereoselectivity. These models can guide the rational design of new derivatives with tailored electronic and steric properties for specific applications, thereby reducing the need for extensive empirical screening.

Development of New Chemical Probes for Interdisciplinary Research

The inherent functionalities of this compound make it an attractive starting point for the design of novel chemical probes. For instance, its structure could be elaborated to create fluorescent probes for the detection of specific metal ions or biomolecules. The development of photoaffinity labels or clickable handles based on this scaffold could facilitate the identification of biological targets and the study of complex biological processes. The creation of peptide-based probes with regioselective labeling could also be a fruitful area of research, enabling sensitive detection in various analytical methods. nih.gov

Integration with Emerging Chemical and Materials Science Technologies

The integration of this compound derivatives with cutting-edge technologies holds significant promise. In materials science, these compounds could be investigated as building blocks for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), owing to the electron-deficient nature of the pyridazine (B1198779) ring. Furthermore, their ability to coordinate with metal ions could be exploited in the development of new metal-organic frameworks (MOFs) with unique catalytic or gas storage properties. The exploration of their use in the fabrication of chemosensors and biosensors also represents a promising avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.